Bienvenue dans la boutique en ligne BenchChem!

1-(4-chlorophenyl)-4-cinnamoylpiperazine

Antinociceptive Capsaicin-induced pain Pain pharmacology

1-(4-Chlorophenyl)-4-cinnamoylpiperazine (compound 5f) is a synthetic cinnamoylpiperazine derivative characterized by a 4-chlorophenyl substitution on the piperazine ring and a cinnamoyl side chain. It belongs to a series of constrained cinnamamide analogs investigated for their potential as dual antinociceptive and anticonvulsive agents.

Molecular Formula C19H19ClN2O
Molecular Weight 326.8 g/mol
Cat. No. B5653877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-4-cinnamoylpiperazine
Molecular FormulaC19H19ClN2O
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C19H19ClN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-11H,12-15H2/b11-6+
InChIKeyNAFIQXCTCNMJDV-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-4-cinnamoylpiperazine: A Member of the Cinnamoylpiperazine Class with Dual Antinociceptive and Anticonvulsant Activity [1]


1-(4-Chlorophenyl)-4-cinnamoylpiperazine (compound 5f) is a synthetic cinnamoylpiperazine derivative characterized by a 4-chlorophenyl substitution on the piperazine ring and a cinnamoyl side chain. It belongs to a series of constrained cinnamamide analogs investigated for their potential as dual antinociceptive and anticonvulsive agents. [1] The compound exhibits moderate quantitative activity in preclinical pain and seizure models, distinguishing it from closely related 4-fluorophenyl and unsubstituted phenyl analogs. [1]

1-(4-Chlorophenyl)-4-cinnamoylpiperazine: Why the 4-Chlorophenyl Group Prevents Interchange with Other Cinnamoylpiperazines


Cinnamoylpiperazine derivatives are not functionally interchangeable despite a conserved core scaffold. The nature of the N-aryl substitution on the piperazine ring profoundly influences pharmacological activity. [1] The 4-chlorophenyl analog (5f) displays a unique activity signature: superior capsaicin-induced antinociceptive activity compared to the unsubstituted phenyl derivative (5d), yet inferior maximal electroshock seizure protection compared to both the phenyl (5d) and 4-fluorophenyl (5e) analogs. [1] This substitution-dependent divergence means that replacement of 5f with 5d or 5e in experimental protocols can alter both efficacy and selectivity outcomes, directly impacting data reproducibility and research direction. [1]

1-(4-Chlorophenyl)-4-cinnamoylpiperazine: Evidence-Based Differentiation from Phenyl and 4-Fluorophenyl Analogs


Capsaicin-Induced Antinociceptive Potency: 4-Chlorophenyl vs. Phenyl and 4-Fluorophenyl Cinnamoylpiperazines

In a capsaicin-induced nociception model in male Swiss albino mice (10 mg/kg, oral administration, observation at 1 h), the 4-chlorophenyl derivative 5f achieved 64.7% inhibition of nociceptive response. This exceeded the unsubstituted phenyl analog 5d (61.7%) but fell substantially below the 4-fluorophenyl analog 5e (73.5%). [1] The 4-chlorophenyl group thus provides intermediate antinociceptive potency within the series, offering a different efficacy window than the highest-potency 4-fluorophenyl compound. [1]

Antinociceptive Capsaicin-induced pain Pain pharmacology

Maximal Electroshock Seizure Protection: Differential Anticonvulsant Efficacy Across Halogen Substitutions

In the maximal electroshock (MES)-induced seizure model (10 mg/kg, oral, 1 h pretreatment, mice), compound 5f (4-chlorophenyl) exhibited 61.5% seizure inhibitory activity, which is below the standard drug phenytoin (64.1%), while the 4-fluorophenyl analog 5e achieved 74.3% and the phenyl analog 5d achieved 65.3%. [1] Notably, compounds 5b, 5d, and 5e were reported comparable to phenytoin, but 5f was explicitly stated as not comparable. [1] This represents a quantitative, statistical underperformance relative to both the standard and the lead analog, marking 5f as a weaker anticonvulsant candidate.

Anticonvulsant Maximal electroshock seizure Epilepsy pharmacology

Predicted Blood-Brain Barrier Penetration: CNS Bioavailability Profile of 1-(4-Chlorophenyl)-4-cinnamoylpiperazine

In silico preADMET predictions indicate that compounds 5a–5f and 5l, including the target compound 5f, achieve optimum blood-brain barrier (BBB) penetration, distinguishing them from compounds 5g–5k which showed lower predicted CNS bioavailability. [1] This classification is based on calculated parameters including topological polar surface area (TPSA), number of rotatable bonds (2–4 for all compounds), and predicted MDCK cell permeability. [1] The specific grouping of 5f within the optimum BBB penetration cluster supports its utility in CNS-targeted research applications.

Blood-brain barrier CNS penetration ADME

In Silico Oral Absorption and Drug-Likeness: Favorable Predicted Pharmacokinetics for Oral Dosing Studies

All cinnamoylpiperazine derivatives 5a–5l, including 5f, demonstrated predicted oral absorption in the range of 85–100% (calculated from TPSA using the equation %ABS = 109 − 0.345 × TPSA). [1] Additionally, all compounds exhibited zero violations of Lipinski's rule of five (molecular weight ≤ 500, log P ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). [1] These class-level in silico properties indicate that 5f shares the favorable drug-likeness profile of the series, without anticipated oral absorption or permeability deficits.

Oral bioavailability Lipinski rule of five Drug-likeness

1-(4-Chlorophenyl)-4-cinnamoylpiperazine: Evidence-Driven Research and Application Scenarios


Halogen Substitution SAR Studies on Antinociceptive-Anticonvulsant Dual Activity

Procure 1-(4-chlorophenyl)-4-cinnamoylpiperazine (5f) alongside its 4-fluorophenyl (5e) and phenyl (5d) analogs to establish a halogen-dependent structure-activity relationship (SAR). The capsaicin-induced nociception data (5f: 64.7% vs. 5d: 61.7% vs. 5e: 73.5%) and MES seizure data (5f: 61.5% vs. 5d: 65.3% vs. 5e: 74.3%) provide a quantitative gradient revealing that electron-withdrawing substitution increases antinociceptive and anticonvulsant activity, with chlorine conferring an intermediate effect. [1] This systematic comparison cannot be achieved without the 4-chlorophenyl compound as the mid-point reference. [1]

CNS-Penetrant Probe Compound for Neuropathic Pain Research

Use 5f as a preclinical probe in neuropathic pain models that require confirmed blood-brain barrier penetration. Its predicted optimum CNS bioavailability (as part of the 5a-5f cluster) makes it suitable for investigating central antinociceptive mechanisms without the confounding risk of poor brain exposure. [1] Its moderate anticonvulsant activity (61.5% MES protection) reduces the likelihood of seizure-related behavioral interference compared to the high-efficacy anticonvulsant analog 5e (74.3%). [1]

Low-Activity Comparator for Anticonvulsant Screening Cascades

In antiepileptic drug discovery cascades, 5f can serve as a low-activity comparator or negative control in the maximal electroshock seizure model. With a seizure inhibition rate of 61.5%, which falls below the phenytoin standard (64.1%) and is explicitly not comparable to the reference drug, 5f establishes a lower boundary of activity within the cinnamoylpiperazine series. [1] This aids in setting efficacy thresholds for hit-to-lead progression. [1]

In Vivo Oral Pharmacology Studies Without Anticipated Absorption Barriers

For researchers planning oral dosing experiments, 5f may be sourced based on its favorable in silico oral absorption prediction (85–100%) and zero Lipinski violations. [1] These properties, shared across the series, support the compound's suitability for oral gavage or dietary administration in rodent models without requiring extensive formulation excipients to overcome absorption limitations. [1]

Quote Request

Request a Quote for 1-(4-chlorophenyl)-4-cinnamoylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.